molecular formula C12H18ClNO3 B6039815 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride

2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride

Cat. No.: B6039815
M. Wt: 259.73 g/mol
InChI Key: RPIQFOVCJDYZDW-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,7-14)13-6-9-3-4-10-11(5-9)16-8-15-10;/h3-5,13-14H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIQFOVCJDYZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride typically involves the reaction of 1,3-benzodioxole with appropriate amines and alcohols under controlled conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction, where the benzodioxole moiety is coupled with an amine precursor . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity, resulting in stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    N-Ethylpentylone (ephylone): A synthetic cathinone with similar stimulant properties.

    Methylone: Another synthetic cathinone known for its psychoactive effects.

    MDMA (3,4-methylenedioxymethamphetamine): A well-known psychoactive compound with structural similarities to 2-(1,3-Benzodioxol-5-ylmethylamino)-2-methylpropan-1-ol;hydrochloride.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties

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